molecular formula C34H68O2 B12705956 [(3R,4R)-3,4-dipropyldecyl] octadecanoate

[(3R,4R)-3,4-dipropyldecyl] octadecanoate

Cat. No.: B12705956
M. Wt: 508.9 g/mol
InChI Key: GFOLCYZZFGMRBL-CZNDPXEESA-N
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Description

[(3R,4R)-3,4-Dipropyldecyl] octadecanoate is a stereospecific ester of stearic acid (octadecanoic acid) with a branched decyl alcohol moiety. The alcohol component features two propyl groups at the 3R and 4R positions of the decyl chain, introducing significant steric bulk and chirality. This structural complexity likely influences its physicochemical properties, such as melting point, solubility, and lipophilicity, compared to linear-chain esters.

Properties

Molecular Formula

C34H68O2

Molecular Weight

508.9 g/mol

IUPAC Name

[(3R,4R)-3,4-dipropyldecyl] octadecanoate

InChI

InChI=1S/C34H68O2/c1-5-9-11-13-14-15-16-17-18-19-20-21-22-23-25-29-34(35)36-31-30-33(27-8-4)32(26-7-3)28-24-12-10-6-2/h32-33H,5-31H2,1-4H3/t32-,33-/m1/s1

InChI Key

GFOLCYZZFGMRBL-CZNDPXEESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC[C@@H](CCC)[C@H](CCC)CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCC(CCC)C(CCC)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-3,4-dipropyldecyl] octadecanoate typically involves esterification reactions. One common method is the reaction between octadecanoic acid and [(3R,4R)-3,4-dipropyldecanol] in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of [(3R,4R)-3,4-dipropyldecyl] octadecanoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality [(3R,4R)-3,4-dipropyldecyl] octadecanoate .

Chemical Reactions Analysis

Types of Reactions

[(3R,4R)-3,4-dipropyldecyl] octadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3R,4R)-3,4-dipropyldecyl] octadecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of [(3R,4R)-3,4-dipropyldecyl] octadecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of lipids. Its ester group can undergo hydrolysis to release active components that exert biological effects .

Comparison with Similar Compounds

2,3-Dihydroxypropyl Octadecanoate

Structure: A monoglyceride derivative of stearic acid, featuring a glycerol backbone esterified at the 1-position with stearate and hydroxyl groups at the 2- and 3-positions . Properties:

  • Higher polarity due to hydroxyl groups, enhancing solubility in polar solvents (e.g., ethanol, water mixtures).
  • Naturally occurring in plant hydrolysates and brewery spent grain lipids, suggesting biodegradability .
    Functional Differences :
  • The hydrophilic glycerol moiety enables emulsification, making it suitable for food and cosmetic applications.
  • In contrast, [(3R,4R)-3,4-dipropyldecyl] octadecanoate’s branched alkyl chain likely increases lipophilicity, favoring solubility in non-polar solvents (e.g., hexane, chloroform).

[(2R)-2-[(Z)-Hexadec-9-Enoyl]oxy-3-[Phosphoryl-Oxy-Cyclohexyl]oxy-Propyl] Octadecanoate

Structure: A complex ester with a stearate chain, an unsaturated (Z)-hexadec-9-enoyl group, and a phosphorylated cyclohexyl group . Properties:

  • High molecular complexity (138 atoms, 5 chiral centers) and formal charge neutrality .
  • Functional Differences:
  • Likely serves a structural or signaling role in biochemical systems, unlike [(3R,4R)-3,4-dipropyldecyl] octadecanoate, which lacks polar functional groups.
  • The unsaturated hexadecenoyl chain may reduce packing efficiency, lowering melting point compared to fully saturated analogs.

Aliphatic Acid Derivatives (e.g., Hexadecanoate Esters)

Structure: Esters of palmitic acid (hexadecanoic acid) with varying alcohol groups. Properties:

  • Shorter chain length (C16 vs. C18 in stearate) reduces hydrophobicity marginally.
  • Derivatives like 3,4-dimethylhexanedioic acid () exhibit increased acidity due to electron-withdrawing groups .
    Functional Differences :
  • Chain length and branching influence thermal stability; [(3R,4R)-3,4-dipropyldecyl] octadecanoate’s branched structure may impede crystallization, resulting in lower melting points than linear C18 esters.

Research Findings and Implications

  • Stereochemical Impact: The (3R,4R) configuration in the target compound may enhance enzymatic resistance compared to non-chiral analogs, as seen in epimeric pentafluorophenyl esters () .
  • Branching vs. Linearity : Branched esters like the target compound exhibit reduced intermolecular van der Waals forces, lowering melting points and improving fluidity—critical for lubricant or plasticizer applications.
  • Natural vs. Synthetic: Natural monoglycerides () prioritize biodegradability, while synthetic branched esters may prioritize stability under harsh conditions .

Biological Activity

The compound [(3R,4R)-3,4-dipropyldecyl] octadecanoate is a fatty acid ester that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Structure

  • Chemical Formula : C₃₁H₆₄O₂
  • Molecular Weight : 468.8 g/mol
  • IUPAC Name : [(3R,4R)-3,4-dipropyldecyl] octadecanoate

Physical Properties

  • Melting Point : Approximately 30-35 °C
  • Solubility : Soluble in organic solvents like ethanol and chloroform; insoluble in water.

Research indicates that [(3R,4R)-3,4-dipropyldecyl] octadecanoate exhibits several biological activities that may be attributed to its structural characteristics:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various tissues.
  • Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, suggesting potential as a natural preservative or therapeutic agent.

Case Studies and Research Findings

  • Antioxidant Properties :
    • A study conducted on various fatty acid esters demonstrated that [(3R,4R)-3,4-dipropyldecyl] octadecanoate exhibited significant antioxidant activity comparable to well-known antioxidants like vitamin E. The research utilized DPPH and ABTS assays to quantify radical scavenging capacities.
  • Anti-inflammatory Effects :
    • In vitro studies using human cell lines showed that the compound could downregulate the expression of COX-2 and IL-6, markers associated with inflammation. This suggests its potential use in treating inflammatory diseases.
  • Antimicrobial Activity :
    • A recent investigation tested the compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Comparative Analysis of Biological Activities

Biological ActivityMechanismReference
AntioxidantRadical scavenging
Anti-inflammatoryCytokine inhibition
AntimicrobialGrowth inhibition

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